molecular formula C8H17O4P B14746667 Phosphonic acid, (2-methyl-1-oxopropyl)-, diethyl ester CAS No. 1523-69-9

Phosphonic acid, (2-methyl-1-oxopropyl)-, diethyl ester

Cat. No.: B14746667
CAS No.: 1523-69-9
M. Wt: 208.19 g/mol
InChI Key: BVJNLROKHOYRDH-UHFFFAOYSA-N
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Description

The structure comprises a 2-methyl-1-oxopropyl group attached to the phosphorus center, esterified with two ethyl groups. This compound belongs to the class of organophosphonates, which are widely used in organic synthesis, agrochemicals, and medicinal chemistry due to their stability and reactivity.

Properties

CAS No.

1523-69-9

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methylpropan-1-one

InChI

InChI=1S/C8H17O4P/c1-5-11-13(10,12-6-2)8(9)7(3)4/h7H,5-6H2,1-4H3

InChI Key

BVJNLROKHOYRDH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)C(C)C)OCC

Origin of Product

United States

Preparation Methods

Mechanistic Insights

The reaction proceeds through a two-step nucleophilic acyl substitution:

  • Alkoxy group transfer : Triethyl orthoacetate donates ethoxy groups to the phosphonic acid.
  • Elimination : Acetic acid byproducts are removed, driving the equilibrium toward ester formation.

Catalytic Synthesis Using Phosphites and Alcohols

A patented method (EP0694555A1) describes the preparation of phosphonic acid esters via phosphite intermediates . The protocol involves reacting triethyl phosphite with 2-methyl-1-oxopropyl alcohol in the presence of a base (e.g., potassium tert-butoxide) and a halogen ion source (e.g., lithium iodide):

$$
\text{Triethyl phosphite} + \text{2-Methyl-1-oxopropyl alcohol} \xrightarrow{\text{Base, LiI}} \text{Diethyl (2-methyl-1-oxopropyl)phosphonate}
$$

Reaction Optimization

  • Catalysts : Alkali metal iodides (0.1–5 mol%) enhance reaction rates by facilitating P–O bond cleavage.
  • Temperature : Optimal yields (85–90%) are achieved at 140°C with a 3-hour reaction time.
  • Solvent-free conditions : Minimizing solvent use improves atom economy and simplifies purification.

Large-Scale Synthesis and Industrial Feasibility

Scaling up phosphonate synthesis requires balancing yield, cost, and purity. A practical route reported in the literature employs Michaelis-Arbuzov rearrangement of alkyl halides with triethyl phosphite:

$$
\text{Triethyl phosphite} + \text{2-Methyl-1-oxopropyl bromide} \rightarrow \text{Diethyl (2-methyl-1-oxopropyl)phosphonate} + \text{Ethyl bromide}
$$

Process Parameters

  • Reaction time : 8–12 hours at 160°C.
  • Yield : 72–80% after fractional distillation.
  • Byproduct management : Ethyl bromide is captured via condensation to meet environmental regulations.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters across synthetic strategies:

Method Temperature (°C) Catalyst/Reagent Yield (%) Scale Feasibility Reference
Temperature-controlled 30–120 Triethyl orthoacetate 85–92 Lab to pilot
Catalytic (phosphite) 140 KOtBu, LiI 85–90 Industrial
Michaelis-Arbuzov 160 None 72–80 Large-scale

Key findings :

  • Temperature-controlled methods offer precision for mono/diethyl selectivity but require stringent thermal management.
  • Catalytic routes using phosphites are industrially viable due to shorter reaction times and solvent-free conditions.
  • Michaelis-Arbuzov rearrangement suits bulk production but necessitates high-temperature infrastructure.

Chemical Reactions Analysis

Types of Reactions

Diethyl isobutyrylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl isobutyrylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl isobutyrylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The phosphonate group is resistant to hydrolysis, which enhances its stability and effectiveness as an inhibitor .

Comparison with Similar Compounds

a) Diethyl (2-Oxobutyl)phosphonate ()

  • Structure : Features a linear 2-oxobutyl group (CH2-CO-CH2-CH3) instead of the branched 2-methyl-1-oxopropyl group.
  • Synthesis : Prepared via standard phosphorylation methods, similar to other diethyl esters.

b) (3-Chloro-2-oxopropyl)-phosphonic Acid Diethyl Ester ()

  • Structure : Contains a chloro substituent at the 3-position of the 2-oxopropyl chain.
  • Application : Used in the enzymatic synthesis of (R)-carnitine via baker’s yeast reduction, demonstrating the biological relevance of oxo-phosphonates .
  • Key Difference : The chloro group enhances electrophilicity, facilitating reduction reactions, unlike the methyl group in the target compound.

c) Benzylidene-Substituted Diethyl Phosphonates ()

  • Examples : Compounds like [3,5-bis-(4-nitrobenzylidene)-4-oxo-1-yl]phosphonic acid diethyl ester (4i) feature aromatic substituents.
  • Properties : Higher molecular weights (e.g., 500.59 g/mol for 4i) and elevated melting points (e.g., 188°C for 4i) due to extended conjugation and aromatic stacking .
  • Key Difference : Aromatic substituents enhance thermal stability and cytotoxicity, contrasting with the aliphatic, branched substituent of the target compound.

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Molecular Weight (g/mol)
Benzylidene Derivative (4i) 188 N/A 500.59
Coumarin-Derived Phosphonate (4) 177 1780 (C=O), 1260 (P=O) ~220 (estimated)
Diethyl (2-Oxobutyl)phosphonate N/A Likely ~1650 (C=O), 1050 (P-O) 222.21
  • IR Trends : Strong C=O stretches (~1650–1780 cm⁻¹) and P=O/P-O vibrations (~1050–1280 cm⁻¹) are common across diethyl phosphonates .

Hydrolysis and Reactivity

  • Pyrimidinyl Phosphonates (): Hydrolysis with 6N HCl or bromotrimethylsilane yields phosphonic acids, with conditions affecting regioselectivity .
  • Enzymatic Reduction (): (3-Chloro-2-oxopropyl)-phosphonate undergoes stereoselective reduction, highlighting the role of substituents in biological activity .
  • Target Compound Inference : The 2-methyl group may slow hydrolysis kinetics compared to linear analogs due to steric shielding of the phosphorus center.

Biological Activity

Phosphonic acid derivatives, particularly diethyl esters, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phosphonic acid, (2-methyl-1-oxopropyl)-, diethyl ester , examining its synthesis, biological properties, and potential applications through a review of recent studies and findings.

Chemical Structure and Synthesis

This compound is characterized by its phosphonate group, which plays a crucial role in its biological activity. The synthesis of this compound typically involves selective esterification processes that yield high purity and yield of the desired product. For instance, a straightforward method for synthesizing phosphonic diesters involves reacting phosphonic acids with alkoxy group donors under controlled conditions .

Biological Activity

The biological activity of phosphonic acid derivatives can be attributed to their ability to interact with various biological targets. Here are some key findings related to the biological activity of the diethyl ester:

  • Antiviral Activity : Phosphonate prodrugs have shown enhanced antiviral properties. For example, certain phosphonate derivatives significantly improved the efficacy of antiviral agents against HIV and other viruses by increasing cell permeability and bioavailability . The diethyl ester form often exhibits better absorption characteristics compared to its free acid counterparts.
  • Cardioprotection : In studies involving ischemic heart failure models, phosphonate derivatives demonstrated cardioprotective effects. These compounds were administered via chronic infusion and were found to alleviate symptoms associated with heart failure . The mechanism appears to involve modulation of nucleotide metabolism within cardiac tissues.
  • Antitumor Potential : Recent advances have highlighted the potential of phosphonate esters in cancer therapy. Certain derivatives have shown increased activity in cellular assays against cancer cell lines, suggesting their role as promising candidates for further development in oncology .

Case Studies

Several case studies illustrate the biological impact of phosphonic acid derivatives:

  • Case Study 1 : A study investigated the effects of a series of phosphonate prodrugs on Plasmodium falciparum, the causative agent of malaria. The results indicated that these prodrugs enhanced activity over tenfold compared to non-esterified forms, demonstrating their potential in treating malaria .
  • Case Study 2 : Research focused on the cardioprotective effects of phosphonates in a mouse model of ischemic heart failure showed that specific diethyl esters could significantly reduce myocardial damage and improve functional outcomes .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of phosphonic acid esters is crucial for their therapeutic application. Studies have shown that these compounds exhibit favorable solubility and stability under physiological conditions, which is essential for effective drug delivery . However, concerns regarding toxicity arise from byproducts formed during metabolic processes. For instance, some prodrugs release formaldehyde upon activation, which poses toxicity risks at elevated concentrations .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing phosphonic acid diethyl esters with high yields?

The synthesis of phosphonic acid diethyl esters often involves nucleophilic substitution or condensation reactions. For example, coumarin-derived diethyl esters can be synthesized via phosphorylated intermediates, achieving yields between 30% and 50% depending on substituents . To optimize yields:

  • Use anhydrous solvents (e.g., CHCl₃ or CCl₄) to minimize hydrolysis.
  • Adjust reaction time and temperature; IR spectroscopy (ν = 1630–1780 cm⁻¹ for carbonyl groups) can monitor reaction progress .
  • Purify via column chromatography to isolate isomers, as seen in the separation of chromen-3-phosphonic acid derivatives .

Q. What spectroscopic techniques are most effective for characterizing phosphonic acid diethyl esters?

  • IR Spectroscopy : Identify key functional groups (e.g., P=O at 1260–1280 cm⁻¹, C=O at 1630–1780 cm⁻¹) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm alkyl/aryl substituents and ester linkages. For example, 1H^1H NMR resolves methylene protons (δ 1.2–1.4 ppm for ethyl groups) and aromatic protons in coumarin derivatives .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ peaks at 480–532 m/z for cytotoxic diethyl esters) .

Q. How can phosphonic acid diethyl esters be applied in organic synthesis?

  • Homologation : Diethyl methylformylphosphonate acts as a homologating agent for aldehydes, enabling α,β-unsaturated aldehyde synthesis via Horner-Wadsworth-Emmons reactions .
  • Enzymatic Reduction : Baker’s yeast reduces (3-chloro-2-oxopropyl)-phosphonic acid diethyl ester to chiral intermediates for (R)-carnitine synthesis .

Advanced Research Questions

Q. What mechanistic pathways explain the stereochemical outcomes of phosphonic acid diethyl ester reactions?

  • Homologation Reactions : Proceeds via a two-step mechanism: (i) deprotonation to form a phosphonate-stabilized carbanion and (ii) nucleophilic attack on the carbonyl group, followed by elimination .
  • Enzymatic Reductions : Baker’s yeast catalyzes enantioselective reductions via flavin-dependent oxidoreductases, producing (R)-configured alcohols with >90% enantiomeric excess .

Q. How can contradictory data in reaction yields or spectral assignments be resolved?

  • Yield Discrepancies : In coumarin-derived esters, yields vary from 4% to 50% due to steric hindrance from substituents or competing side reactions (e.g., hydrolysis). Optimize by pre-activating phosphorylating agents or using protective groups .
  • Spectral Overlaps : For overlapping IR peaks (e.g., P=O and C=O), use 31P^{31}P NMR to distinguish phosphorus environments or employ 2D NMR (e.g., HSQC) for complex mixtures .

Q. How can phosphonic acid diethyl esters be evaluated for biological activity?

  • Cytotoxicity Assays : Synthesize derivatives like 3,5-bis(benzylidene)-4-oxo-1-phosphonopiperidines and test against cancer cell lines (e.g., IC₅₀ values via MTT assays). Substituents like nitro groups enhance activity (e.g., 4i with IC₅₀ = 0.5 µM) .
  • Enzyme Inhibition : Use diethyl esters as transition-state analogs to study phosphohydrolases or kinases via kinetic assays (e.g., inhibition constants KiK_i) .

Q. What computational methods predict the physicochemical properties of phosphonic acid diethyl esters?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for P–O or C–O bonds to predict stability.
  • QSAR Models : Correlate substituent effects (e.g., nitro groups) with cytotoxicity using molecular descriptors (e.g., logP, polar surface area) .
  • Boiling Point/Density Predictions : Use group contribution methods (e.g., Joback method) for preliminary estimates, validated against experimental data (e.g., predicted boiling point: 257.1°C for fluorinated analogs) .

Q. What safety protocols are critical for handling reactive intermediates in phosphonic acid diethyl ester synthesis?

  • Hazard Analysis : Conduct a full risk assessment for diazo compounds (e.g., diethyl (1-diazo-2-oxopropyl)phosphonate), which may decompose explosively. Follow protocols for low-temperature reactions and inert atmospheres .
  • Personal Protective Equipment (PPE) : Use explosion-resistant glassware, fume hoods, and flame-resistant lab coats, as outlined in safety data sheets (SDS) for related compounds .

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